N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine
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Overview
Description
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine is a chemical compound with the following structure:
Structure: this compound
This compound belongs to the class of benzimidazole derivatives and contains both benzimidazole and thiophene moieties. Benzimidazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Chemical Reactions Analysis
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine can participate in various chemical reactions, including:
Nitration: As described above, it serves as a key intermediate in the synthesis of herbicides.
Substitution: The chloro substituents make it susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group could yield an amino derivative.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Agrochemicals: As an intermediate for herbicides like Sulfentrazone.
Medicinal Chemistry: It may have potential pharmaceutical applications.
Materials Science: Its unique structure could lead to novel materials.
Mechanism of Action
The exact mechanism of action remains an area of research. understanding its interactions with molecular targets and pathways is crucial for further exploration.
Biological Activity
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₂Cl₂N₃S
- Molecular Weight : 345.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The benzimidazole moiety is known for its ability to interfere with cellular mechanisms, which can lead to therapeutic effects against certain diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiophene derivative demonstrated cytotoxic effects against human breast cancer cell lines (MCF7) with IC₅₀ values indicating effective growth inhibition at low concentrations (10-100 µmol/L) .
Compound | Cell Line | IC₅₀ Value (µmol/L) |
---|---|---|
Thiophene Derivative | MCF7 | 25 |
This compound | TBD | TBD |
Antifungal Activity
In vitro studies have shown that related benzimidazole derivatives possess antifungal activity against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 0.5 μg/mL for effective compounds .
Fungal Strain | MIC Value (μg/mL) |
---|---|
Candida albicans | 0.03 - 0.5 |
Cryptococcus neoformans | 0.25 - 2 |
Case Studies
- Anticancer Study : A study evaluated the effects of a series of benzimidazole derivatives on MCF7 cells, highlighting the compound's potential in inhibiting cell proliferation and inducing apoptosis through various pathways .
- Antifungal Study : Another research focused on the antifungal properties of similar compounds, demonstrating their effectiveness against multiple strains with low toxicity profiles .
Pharmacokinetics
Pharmacokinetic evaluations suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics in vivo. Studies indicate that modifications to the side chains can enhance metabolic stability and reduce hepatic metabolism interference .
Properties
CAS No. |
5265-01-0 |
---|---|
Molecular Formula |
C18H11Cl2N3S |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C18H11Cl2N3S/c19-11-3-5-14(15(20)8-11)18-22-16-6-4-12(9-17(16)23-18)21-10-13-2-1-7-24-13/h1-10H,(H,22,23) |
InChI Key |
JFOYBKAFUXCSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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